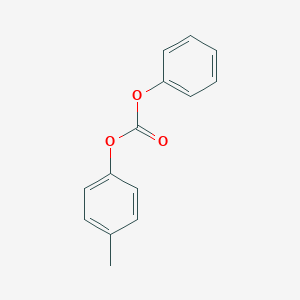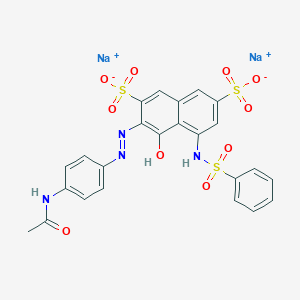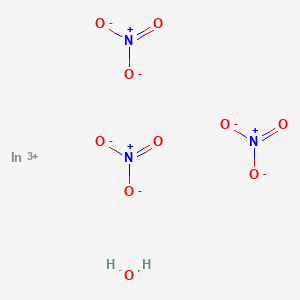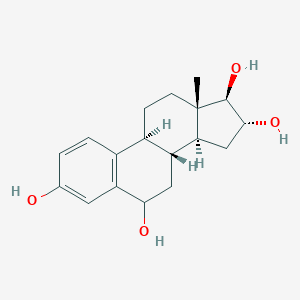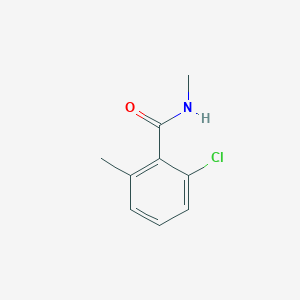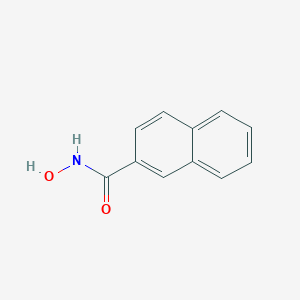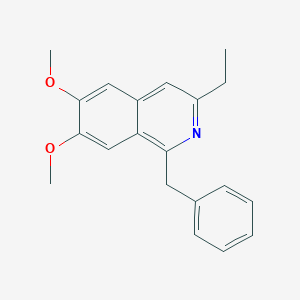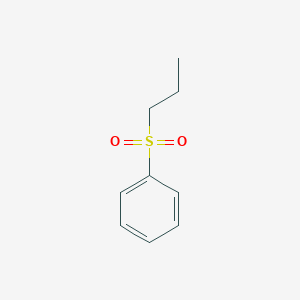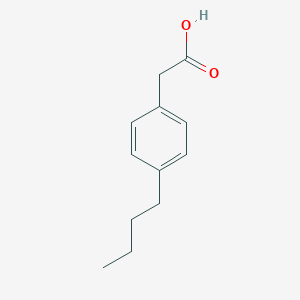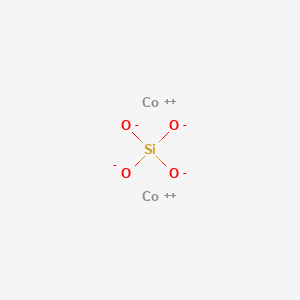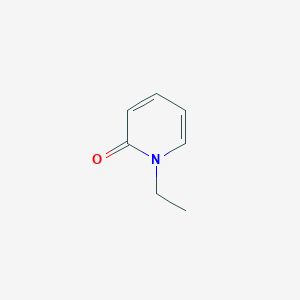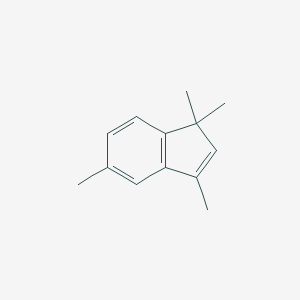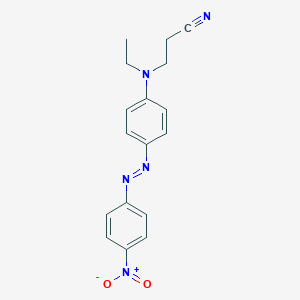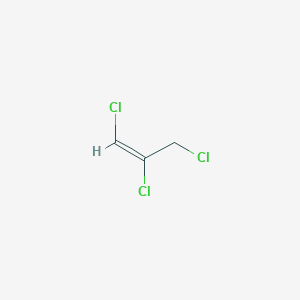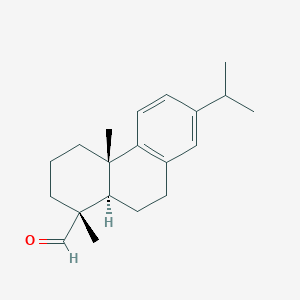
Dehydroabietal
Übersicht
Beschreibung
Dehydroabietal is a naturally occurring diterpenoid resin acid, primarily found in the oleoresin of coniferous trees It belongs to the abietane-type diterpenoids, which are known for their tricyclic structure
Wissenschaftliche Forschungsanwendungen
Chemistry: Dehydroabietal serves as a precursor for the synthesis of various bioactive compounds. Its unique structure makes it a valuable starting material for chemical modifications.
Biology: this compound has been shown to possess antimicrobial and anti-inflammatory properties. It is being investigated for its potential use in developing new antibiotics and anti-inflammatory drugs.
Medicine: Research has indicated that this compound and its derivatives exhibit anticancer activity. Studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis.
Industry: this compound is used in the production of adhesives, varnishes, and coatings due to its resinous nature. It also finds applications in the synthesis of fragrances and flavoring agents.
Wirkmechanismus
Target of Action
The primary targets of Dehydroabietal are the autonomous pathway genes FLOWERING LOCUS D (FLD) , RELATIVE OF EARLY FLOWERING 6 (REF6) , and FVE . These genes play a crucial role in the transition from the vegetative phase to reproductive development in Arabidopsis thaliana .
Mode of Action
This compound or a this compound-derived product, through an unknown mechanism, up-regulates FLD, REF6, and FVE transcript accumulation . This leads to the repression of FLOWERING LOCUS C (FLC) expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Biochemical Pathways
This compound affects the autonomous pathway, which is involved in the regulation of flowering time and systemic acquired resistance (SAR) in plants . The SAR is an inducible defense mechanism that is also activated by this compound .
Result of Action
The action of this compound fosters the transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It also activates the systemic acquired resistance (SAR), an inducible defense mechanism .
Biochemische Analyse
Biochemical Properties
Dehydroabietal fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time . It interacts with autonomous pathway genes FLOWERING LOCUS D (FLD), RELATIVE OF EARLY FLOWERING 6 (REF6), and FVE . These interactions lead to the repression of FLOWERING LOCUS C (FLC), a negative regulator of the key floral integrator FLOWERING LOCUS T (FT) .
Cellular Effects
This compound influences cell function by promoting flowering time and activating systemic acquired resistance (SAR), an inducible defense mechanism . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It up-regulates FLD, REF6, and FVE transcript accumulation, leading to repression of FLC expression . The resultant removal of FLC’s repressive effect on FT and SOC1 expression promotes transition to flowering .
Temporal Effects in Laboratory Settings
It is known that it fosters transition from the vegetative phase to reproductive development in Arabidopsis thaliana by promoting flowering time .
Metabolic Pathways
It is known to interact with autonomous pathway genes FLD, REF6, and FVE .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dehydroabietal can be synthesized through the oxidation of abietic acid. The process typically involves the use of oxidizing agents such as potassium permanganate or chromic acid under controlled conditions. The reaction is carried out in an organic solvent, such as acetone or dichloromethane, at a specific temperature to ensure the selective oxidation of abietic acid to this compound.
Industrial Production Methods: In an industrial setting, this compound is often obtained as a by-product during the processing of pine resin. The resin is subjected to distillation and chemical treatments to isolate various diterpenoid acids, including this compound. The large-scale production involves optimizing reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Dehydroabietal undergoes several types of chemical reactions, including:
Oxidation: this compound can be further oxidized to produce dehydroabietic acid. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield dihydroabietal. This reaction typically involves the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acetone at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Halogenation using bromine in dichloromethane.
Major Products:
Oxidation: Dehydroabietic acid.
Reduction: Dihydroabietal.
Substitution: Halogenated derivatives of this compound.
Vergleich Mit ähnlichen Verbindungen
Abietic Acid: A precursor to dehydroabietal, known for its use in the production of varnishes and adhesives.
Dehydroabietic Acid: An oxidized form of this compound with potential anticancer and antimicrobial properties.
Dihydroabietal: A reduced form of this compound, studied for its anti-inflammatory and antimicrobial activities.
Eigenschaften
IUPAC Name |
(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12-14,18H,5,7,9-11H2,1-4H3/t18-,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLCHPWRGSDZKL-SLFFLAALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880715 | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13601-88-2 | |
| Record name | Dehydroabietal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13601-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-phenanthrenecarboxaldehyde, 1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-(1-methylethyl)-, [1R-(1.alpha.,4a.beta.,10a.alpha.)]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


